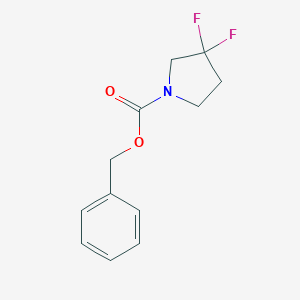

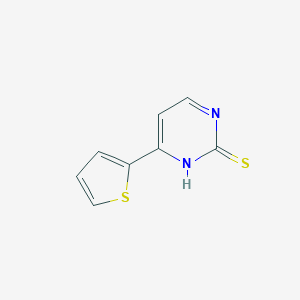

![molecular formula C12H8ClN3O2S B064034 4-氯-7-(苯磺酰基)-7H-吡咯并[2,3-D]嘧啶 CAS No. 186519-89-1](/img/structure/B64034.png)

4-氯-7-(苯磺酰基)-7H-吡咯并[2,3-D]嘧啶

概述

描述

Synthesis Analysis

The synthesis of pyrrolo[2,3-d]pyrimidine derivatives, including 4-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-D]pyrimidine, involves several key steps. One method involves the condensation of 2-methylsulfanyl-4-hydroxy-6-aminopyrimidine with 2-chloro-4-acetoxybutanal, leading to derivatives that are then further modified to achieve the desired substitution at the 7 position with a phenylsulfonyl group (Williams, D. M., Loakes, D., & Brown, D. M., 1998).

Molecular Structure Analysis

The molecular structure of 4-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-D]pyrimidine is characterized by the presence of a pyrrolopyrimidine core, which is a fused ring system combining a pyrrole and a pyrimidine ring. This core structure provides a rigid framework that influences the compound's chemical reactivity and physical properties. Studies utilizing X-ray crystallography have revealed detailed insights into the molecular geometry, including bond lengths and angles, which are crucial for understanding the compound's chemical behavior (Shah, R. D., Jotani, M., & Jasinski, J., 2010).

Chemical Reactions and Properties

4-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-D]pyrimidine participates in various chemical reactions, including nucleophilic substitution, due to the presence of the chloro and phenylsulfonyl functional groups. These reactions are pivotal for further derivatization of the compound, enabling the synthesis of a wide array of pyrrolopyrimidine derivatives with potential biological activities. The sulfonyl group, in particular, plays a significant role in modulating the compound's reactivity towards nucleophiles and electrophiles, making it a versatile intermediate for synthetic applications (Brown, D. J., & Ford, P. W., 1967).

科学研究应用

抗菌活性:

- 基于 7-(苯磺酰基)-N-(苯基)-5,6,7,8-四氢吡啶并[4’,3’:4,5]-噻吩并[2,3-d]嘧啶-4-胺(衍生自与 4-氯-7-(苯磺酰基)-7H-吡咯并[2,3-D]嘧啶相似的结构)合成的化合物显示出显着的抗菌和抗真菌活性(Mittal、Sarode 和 Vidyasagar,2011)。

抗病毒活性:

- 一项研究合成了几种吡咯并[2,3-d]嘧啶衍生物(包括与 4-氯-7-(苯磺酰基)-7H-吡咯并[2,3-D]嘧啶相关的化合物),并评估了它们对人类巨细胞病毒 (HCMV) 和单纯疱疹病毒 1 型 (HSV-1) 的抗病毒活性(Saxena 等,1988)。

三环嘌呤类似物的合成:

- 研究重点是使用吡咯并[2,3-d]嘧啶衍生物合成三环嘌呤类似物,提供了针对该合成导向的化学见解(Williams 和 Brown,1995)。

二氢叶酸还原酶抑制剂:

- 合成了新型非经典吡咯并[2,3-d]嘧啶作为二氢叶酸还原酶的潜在抑制剂,提供了它们作为抗肿瘤剂的潜力的见解(Gangjee、Jain 和 Queener,2005)。

晶体结构研究:

- 对 4-氯-7-(2-脱氧-β-D-赤藓糖呋喃核糖基)-7H-吡咯并[2,3-d]嘧啶-2,4-二胺等化合物的结构分析提供了有关分子构象和分子间相互作用的宝贵信息(Seela、Peng、Eickmeier 和 Reuter,2006)。

三芳基吡咯并嘧啶的合成:

- 一项研究概述了用于制备在多个位置具有芳基团的新型吡咯并[2,3-d]嘧啶的微波促进交叉偶联反应,展示了一种新颖的合成方法(Prieur、Pujol 和 Guillaumet,2015)。

未来方向

作用机制

Target of Action

The primary target of 4-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-D]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial enzyme in cell cycle regulation, playing a significant role in controlling cell growth and division . Inhibition of CDK2 is an appealing target for cancer treatment that selectively targets tumor cells .

Mode of Action

4-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-D]pyrimidine interacts with CDK2, inhibiting its activity . This inhibition results in a significant alteration in cell cycle progression, leading to the induction of apoptosis within cells . The compound exerts its cytotoxic activities by inhibiting the enzymatic activity of CDK2/cyclin A2 .

Biochemical Pathways

The compound affects the CDK2/cyclin A2 pathway, which is essential for cell cycle progression . By inhibiting CDK2, the compound disrupts the normal cell cycle, leading to cell death . This mechanism is particularly effective against cancer cells, which rely on rapid cell division for growth .

Pharmacokinetics

The compound’s effectiveness against various cell lines suggests it has sufficient bioavailability to exert its effects .

Result of Action

The compound shows superior cytotoxic activities against various cell lines, including MCF-7 and HCT-116, with IC50 values ranging from 45 to 99 nM . It also shows moderate activity against HepG-2 . The compound’s action results in significant alterations in cell cycle progression and the induction of apoptosis within cells .

属性

IUPAC Name |

7-(benzenesulfonyl)-4-chloropyrrolo[2,3-d]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClN3O2S/c13-11-10-6-7-16(12(10)15-8-14-11)19(17,18)9-4-2-1-3-5-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPWMGRLPNPQCQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2N=CN=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40449373 | |

| Record name | 7-(Benzenesulfonyl)-4-chloro-7H-pyrrolo[2,3-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40449373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-D]pyrimidine | |

CAS RN |

186519-89-1 | |

| Record name | 7-(Benzenesulfonyl)-4-chloro-7H-pyrrolo[2,3-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40449373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

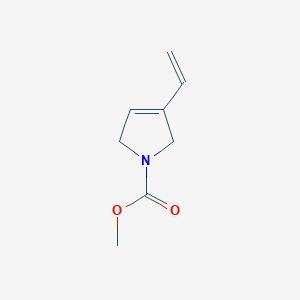

![7-Amino-5-azaspiro[2.4]heptan-4-one](/img/structure/B63954.png)

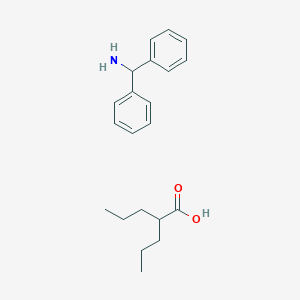

![(E)-But-2-enedioic acid;(E)-2,5-dimethyl-4,4-dioxo-N-(2-pyrrolidin-1-ylethoxy)pyrazolo[3,4-c][2,1]benzothiazepin-10-imine](/img/structure/B63959.png)

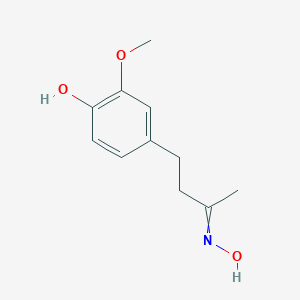

![[(2S)-1-[[(2S)-1-[2-[2,3-di(hexadecanoyloxy)propoxy-hydroxyphosphoryl]oxyethylamino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl] 1-[(2R)-2-[[(2S)-2-(2-methylpropoxycarbonylamino)-3-phenylpropanoyl]amino]-3-naphthalen-2-ylpropanoyl]piperidine-4-carboxylate](/img/structure/B63960.png)

![3-[8-[[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]octanoylamino]-2-methylpropanoic acid](/img/structure/B63962.png)

![N-[4-cyano-2-(trifluoromethyl)phenyl]acetamide](/img/structure/B63983.png)

![1,2,3-Trifluoro-5-[2-fluoro-4-(4-propylcyclohexyl)phenyl]benzene](/img/structure/B63984.png)